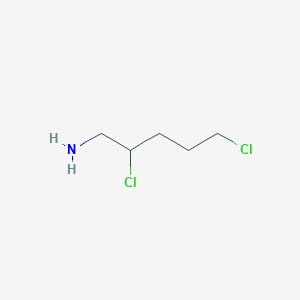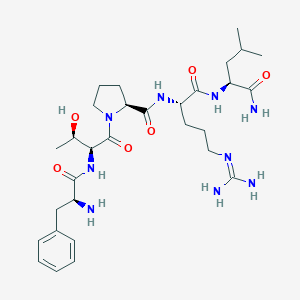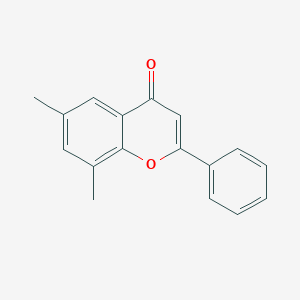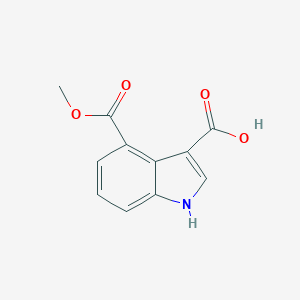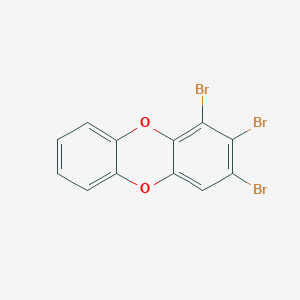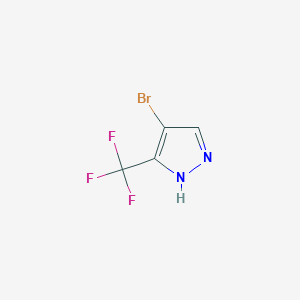
2,3,5-Trimethyl-1-propan-2-ylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethyl-1-propan-2-ylpyrrole, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and psychopharmacologist. TMA-2 is known for its potent psychedelic effects, which are similar to those of other amphetamines such as MDMA and MDA. In recent years, TMA-2 has gained attention as a research tool for studying the mechanisms of action of psychedelic compounds.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethyl-1-propan-2-ylpyrrole is not fully understood, but it is believed to involve activation of the serotonin 5-HT2A receptor. This receptor is known to play a key role in mediating the psychedelic effects of compounds such as LSD and psilocybin. 2,3,5-Trimethyl-1-propan-2-ylpyrrole is also believed to affect other neurotransmitter systems, including dopamine and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,3,5-Trimethyl-1-propan-2-ylpyrrole are similar to those of other amphetamines, including increased heart rate, blood pressure, and body temperature. 2,3,5-Trimethyl-1-propan-2-ylpyrrole also produces psychedelic effects, including altered perception, thought, and mood. These effects are thought to be mediated by the activation of the serotonin 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3,5-Trimethyl-1-propan-2-ylpyrrole in lab experiments is its potency. 2,3,5-Trimethyl-1-propan-2-ylpyrrole produces strong psychedelic effects at relatively low doses, making it a useful tool for studying the mechanisms of action of psychedelic compounds. However, one limitation of 2,3,5-Trimethyl-1-propan-2-ylpyrrole is its potential for toxicity. Like other amphetamines, 2,3,5-Trimethyl-1-propan-2-ylpyrrole can produce adverse effects such as cardiovascular toxicity and neurotoxicity.
Direcciones Futuras
There are several potential future directions for research on 2,3,5-Trimethyl-1-propan-2-ylpyrrole and other psychedelic compounds. One area of interest is the development of new compounds that can selectively activate the serotonin 5-HT2A receptor, while minimizing adverse effects. Another area of interest is the use of psychedelic compounds in the treatment of mental health disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of psychedelic compounds on brain function and behavior.
Métodos De Síntesis
The synthesis of 2,3,5-Trimethyl-1-propan-2-ylpyrrole involves several steps, starting with the reaction of 2,3,5-trimethylphenylacetonitrile with sodium methoxide to form the corresponding methyl ketone. This is followed by a reaction with nitroethane to form the nitrostyrene intermediate, which is then reduced with sodium borohydride to yield 2,3,5-Trimethyl-1-propan-2-ylpyrrole.
Aplicaciones Científicas De Investigación
2,3,5-Trimethyl-1-propan-2-ylpyrrole has been used in scientific research to study the mechanisms of action of psychedelic compounds. Specifically, it has been used to investigate the role of the serotonin 5-HT2A receptor in mediating the psychedelic effects of these compounds. 2,3,5-Trimethyl-1-propan-2-ylpyrrole has also been used to study the effects of psychedelic compounds on brain function and behavior.
Propiedades
Número CAS |
106416-96-0 |
|---|---|
Nombre del producto |
2,3,5-Trimethyl-1-propan-2-ylpyrrole |
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
2,3,5-trimethyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C10H17N/c1-7(2)11-9(4)6-8(3)10(11)5/h6-7H,1-5H3 |
Clave InChI |
MEDLXGLEQXOFKX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C(C)C)C)C |
SMILES canónico |
CC1=CC(=C(N1C(C)C)C)C |
Sinónimos |
1H-Pyrrole,2,3,5-trimethyl-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



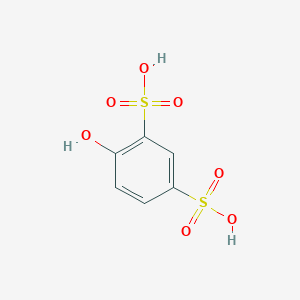
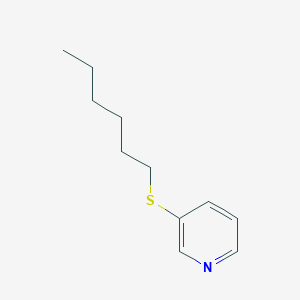
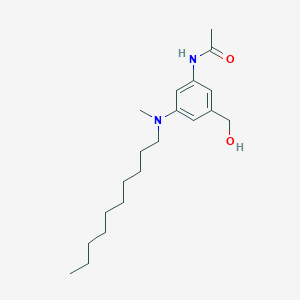
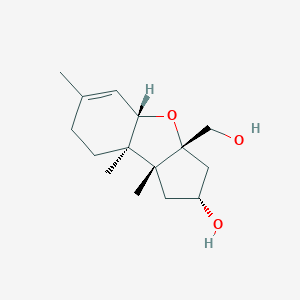

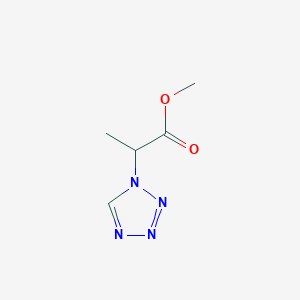
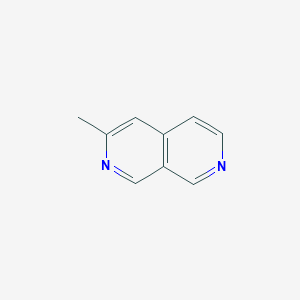
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
